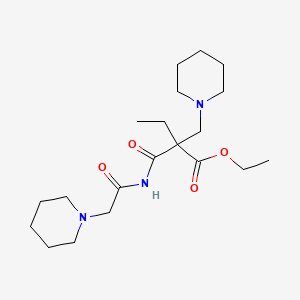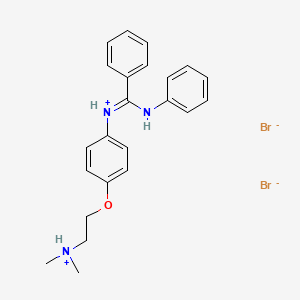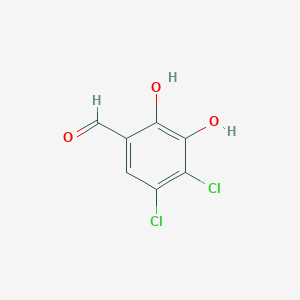
N-Benzoyltyrosine butylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyltyrosine butylamide is an organic compound with the molecular formula C20H24N2O3 It is a derivative of tyrosine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tyrosine residue and a butylamide group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzoyltyrosine butylamide can be synthesized through a peptide synthesis reaction catalyzed by modified enzymes. One common method involves the use of chymotrypsin modified with polyethylene glycol to catalyze the reaction in benzene. The synthesis involves reacting N-benzoyl-L-tyrosine ethyl ester with n-butylamine in the presence of the modified enzyme. The reaction is typically carried out at 37°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the enzymatic synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and enzyme concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyltyrosine butylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the benzoyl or butylamide groups.
Substitution: The benzoyl and butylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-Benzoyltyrosine butylamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and enzyme catalysis.
Biology: The compound is utilized in research on enzyme-substrate interactions and protein modification.
Industry: Used in the development of biocatalysts and in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-Benzoyltyrosine butylamide involves its interaction with enzymes and proteins. The compound can act as a substrate for modified enzymes, facilitating the formation of peptide bonds. The molecular targets include the active sites of enzymes such as chymotrypsin, where it undergoes catalysis to form peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-L-tyrosine ethyl ester: A precursor in the synthesis of N-Benzoyltyrosine butylamide.
N-Benzoyltyrosine phenylalanine ethyl ester: Another derivative used in peptide synthesis studies.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in enzymatic peptide synthesis. Its ability to form stable peptide bonds in organic solvents like benzene sets it apart from other similar compounds .
Propiedades
Número CAS |
95043-84-8 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-(butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-13-21-20(25)18(14-15-9-11-17(23)12-10-15)22-19(24)16-7-5-4-6-8-16/h4-12,18,23H,2-3,13-14H2,1H3,(H,21,25)(H,22,24)/t18-/m0/s1 |
Clave InChI |
FBQIPWVDKIXRLF-SFHVURJKSA-N |
SMILES isomérico |
CCCCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)









